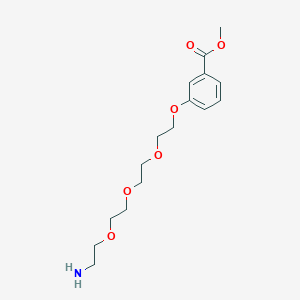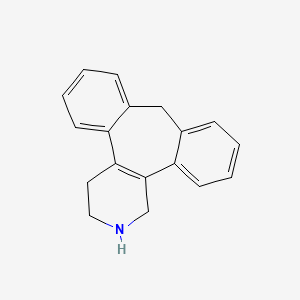
Desmethoxy Setiptiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desmethoxy Setiptiline is a derivative of Setiptiline, a tetracyclic antidepressant. Setiptiline, also known as teciptiline, is primarily used in Japan for the treatment of depression. It acts as a noradrenergic and specific serotonergic antidepressant (NaSSA). This compound, as the name suggests, is a version of Setiptiline with the methoxy group removed, which can potentially alter its pharmacological properties.
Preparation Methods
The synthesis of Desmethoxy Setiptiline involves several steps, starting from the basic structure of Setiptiline. The synthetic route typically includes:
Initial Formation: The core structure of Setiptiline is synthesized through a series of cyclization reactions.
Desmethoxylation: The methoxy group is removed through a demethylation process, often using reagents like boron tribromide (BBr3) or other demethylating agents under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure the removal of any impurities.
Industrial production methods would scale up these reactions, ensuring that the conditions are optimized for yield and purity. This often involves the use of large-scale reactors and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Desmethoxy Setiptiline undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Desmethoxy Setiptiline has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of demethylation on the pharmacological properties of tetracyclic antidepressants.
Biology: Researchers investigate its interactions with various biological targets, including neurotransmitter receptors and transporters.
Medicine: Studies focus on its potential as an antidepressant, comparing its efficacy and side effects with other similar compounds.
Industry: It can be used in the development of new pharmaceuticals, serving as a lead compound for the synthesis of novel antidepressants.
Mechanism of Action
Desmethoxy Setiptiline acts primarily as an antagonist at the α2 adrenergic receptor and serotonin receptors. The antagonism of the α2 receptors likely relieves presynaptic inhibition of adrenergic neurotransmission, allowing for greater and longer sustained release of noradrenaline into the synapse. The antagonism of serotonin receptors may produce an upregulation of the receptors, leading to an eventual increase in serotonergic signaling. These actions contribute to its antidepressant effects .
Comparison with Similar Compounds
Desmethoxy Setiptiline is similar to other tetracyclic antidepressants like:
Setiptiline: The parent compound, which includes a methoxy group.
Mianserin: Another tetracyclic antidepressant with a similar structure but different pharmacological profile.
Mirtazapine: A close analogue with a different substitution pattern, leading to distinct pharmacological effects.
The uniqueness of this compound lies in its altered pharmacological properties due to the absence of the methoxy group, which can affect its interaction with biological targets and its overall efficacy as an antidepressant .
Properties
IUPAC Name |
4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N/c1-3-7-15-13(5-1)11-14-6-2-4-8-16(14)18-12-19-10-9-17(15)18/h1-8,19H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAOEWSWPWCFHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=CC=CC=C3CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
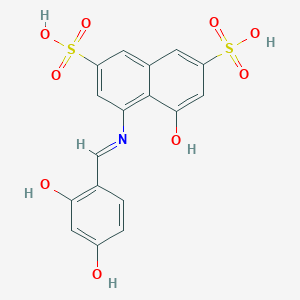
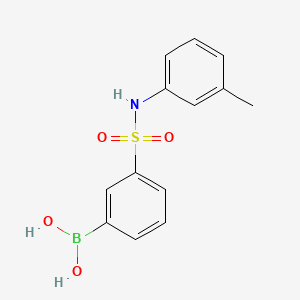
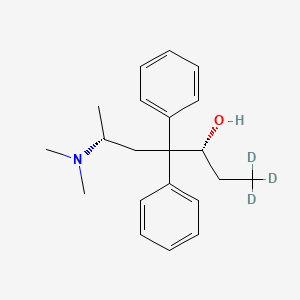
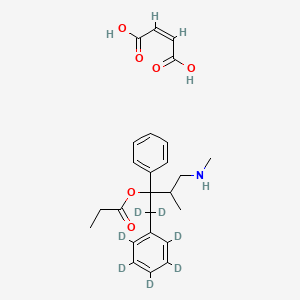
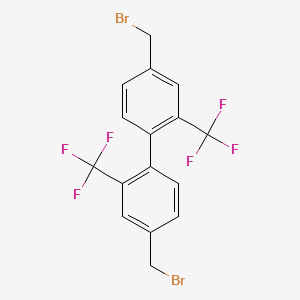
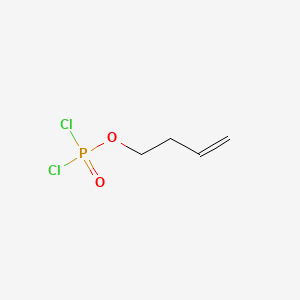
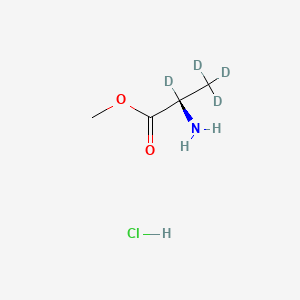
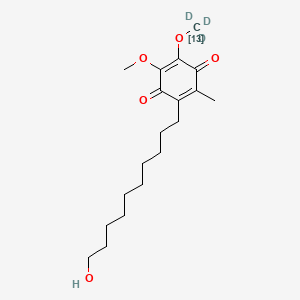
![3-((2,6-dichlorobenzyl)amino)-6,7-dimethoxyindeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B13443624.png)
![methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;hydrochloride](/img/structure/B13443626.png)
![[(3R,13S,17S)-17-acetyloxy-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13443629.png)
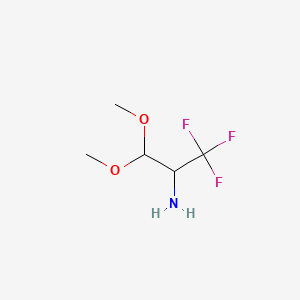
![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one](/img/structure/B13443639.png)
